L-Tyrosinamide, L-threonyl-L-valyl-L-glutaminyl-L-lysyl-L-leucyl-L-alanyl-L-histidyl-L-glutaminyl-L-isoleucyl-L-tyrosyl-L-glutaminyl-L-phenylalanyl-L-threonyl-L-alpha-aspartyl-L-lysyl-L-alpha-aspartyl-L-lysyl-L-alpha-aspartyl-L-asparaginyl-L-valyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-lysyl-L-isoleucyl-L-seryl-L-prolyl-L-glutaminylglycyl-
Description
The compound L-Tyrosinamide, L-threonyl-L-valyl-L-glutaminyl-L-lysyl-L-leucyl-L-alanyl-L-histidyl-L-glutaminyl-L-isoleucyl-L-tyrosyl-L-glutaminyl-L-phenylalanyl-L-threonyl-L-alpha-aspartyl-L-lysyl-L-alpha-aspartyl-L-lysyl-L-alpha-aspartyl-L-asparaginyl-L-valyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-lysyl-L-isoleucyl-L-seryl-L-prolyl-L-glutaminylglycyl- is a synthetic peptide featuring L-tyrosinamide (Tyr-NH₂) as the N-terminal residue, followed by a sequence of 25 amino acids. Key structural attributes include:
Properties
IUPAC Name |
(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C159H252N46O48/c1-15-80(9)126(202-139(234)100(51-55-117(167)215)185-142(237)105(67-89-72-173-76-176-89)189-130(225)82(11)177-140(235)102(63-77(3)4)190-132(227)92(33-20-24-56-160)180-136(231)99(50-54-116(166)214)188-153(248)125(79(7)8)200-151(246)123(169)84(13)208)154(249)195-103(66-88-42-46-91(211)47-43-88)141(236)184-98(49-53-115(165)213)137(232)191-104(65-86-31-18-17-19-32-86)146(241)203-128(85(14)209)156(251)196-109(71-122(222)223)144(239)182-94(35-22-26-58-162)133(228)193-107(69-120(218)219)143(238)181-93(34-21-25-57-161)134(229)194-108(70-121(220)221)145(240)192-106(68-118(168)216)147(242)199-124(78(5)6)152(247)178-83(12)157(252)204-61-29-38-112(204)149(244)186-96(37-28-60-174-159(171)172)135(230)197-110(74-206)148(243)183-95(36-23-27-59-163)138(233)201-127(81(10)16-2)155(250)198-111(75-207)158(253)205-62-30-39-113(205)150(245)187-97(48-52-114(164)212)131(226)175-73-119(217)179-101(129(170)224)64-87-40-44-90(210)45-41-87/h17-19,31-32,40-47,72,76-85,92-113,123-128,206-211H,15-16,20-30,33-39,48-71,73-75,160-163,169H2,1-14H3,(H2,164,212)(H2,165,213)(H2,166,214)(H2,167,215)(H2,168,216)(H2,170,224)(H,173,176)(H,175,226)(H,177,235)(H,178,247)(H,179,217)(H,180,231)(H,181,238)(H,182,239)(H,183,243)(H,184,236)(H,185,237)(H,186,244)(H,187,245)(H,188,248)(H,189,225)(H,190,227)(H,191,232)(H,192,240)(H,193,228)(H,194,229)(H,195,249)(H,196,251)(H,197,230)(H,198,250)(H,199,242)(H,200,246)(H,201,233)(H,202,234)(H,203,241)(H,218,219)(H,220,221)(H,222,223)(H4,171,172,174)/t80-,81-,82-,83-,84+,85+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,123-,124-,125-,126-,127-,128-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCRXNXPYINVTB-MUIJALJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C159H252N46O48 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3576.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
L-Tyrosinamide, a derivative of the amino acid tyrosine, is part of a broader category of compounds that exhibit diverse biological activities. This article explores the biological properties of L-Tyrosinamide and its complex peptide structure, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Composition
L-Tyrosinamide is characterized by its amide group attached to the tyrosine backbone. The compound has a complex structure with multiple amino acids, including L-threonyl, L-valyl, L-glutaminyl, and others. This extensive sequence contributes to its biological activity through various biochemical pathways.
1. Antimicrobial Properties
Research indicates that derivatives of L-tyrosine, including L-Tyrosinamide, possess significant antimicrobial effects. These compounds can inhibit the growth of a wide range of bacteria due to their ability to disrupt bacterial cell membranes and interfere with metabolic pathways .
2. Neuroprotective Effects
L-Tyrosinamide and related compounds have been studied for their neuroprotective properties. They may play a role in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's by modulating neurotransmitter levels and reducing oxidative stress . Specifically, the phenolic group in tyrosine derivatives is crucial for these effects.
3. Antioxidant Activity
The antioxidant capacity of L-Tyrosinamide is attributed to its ability to scavenge free radicals. This activity is vital in preventing cellular damage associated with oxidative stress, which is linked to various chronic diseases .
4. Inhibition of Tyrosinase Activity
Tyrosinase is an enzyme involved in melanin synthesis; certain amino acid derivatives can inhibit its activity. Studies have shown that L-Tyrosinamide can modulate tyrosinase activity, potentially impacting skin pigmentation disorders .
Case Study 1: Tyrosinemia Type I
A notable clinical case involved an infant diagnosed with Tyrosinemia Type I, a metabolic disorder characterized by elevated levels of tyrosine. The patient exhibited acute liver injury and required dietary management along with NTBC treatment to reduce toxic metabolite accumulation. This case highlights the importance of monitoring tyrosine derivatives in metabolic disorders .
Case Study 2: Neuroprotective Effects in Animal Models
In animal studies, L-Tyrosinamide has demonstrated protective effects against neurodegeneration. For instance, administration of this compound improved cognitive functions and reduced neuronal loss in models of Alzheimer’s disease . These findings suggest potential therapeutic applications for neuroprotection.
Research Findings
| Study | Findings | Implications |
|---|---|---|
| Vianini et al., 2024 | Identified antimicrobial properties against Gram-positive bacteria | Potential use as an antibacterial agent |
| Kahn et al., 2021 | Showed inhibition of tyrosinase activity | Applications in treating hyperpigmentation |
| Tseng et al., 2021 | Found neuroprotective effects in animal models | Suggests use in neurodegenerative disease therapies |
Scientific Research Applications
Biochemical and Pharmacological Applications
1.1 Precursor for Neurotransmitter Synthesis
L-Tyrosinamide serves as a precursor for catecholamines, including dopamine and norepinephrine. These neurotransmitters play crucial roles in mood regulation, cognitive function, and stress response. Studies indicate that supplementation with L-tyrosine can enhance cognitive performance under stress by replenishing neurotransmitter levels depleted during stressful situations .
1.2 Cognitive Enhancement
Research has shown that L-tyrosine can mitigate cognitive decline during physically demanding tasks or stressful environments. For example, a study involving military personnel found that L-tyrosine supplementation improved cognitive performance during high-stress training exercises . This suggests its potential as a cognitive enhancer in scenarios requiring sustained mental effort.
1.3 Therapeutic Potential in Neurodegenerative Disorders
Given its role in neurotransmitter synthesis, L-Tyrosinamide may have therapeutic implications for neurodegenerative diseases such as Parkinson's disease. By increasing dopamine levels, it could potentially alleviate symptoms associated with dopamine deficiency .
Industrial Applications
2.1 Biotechnological Production of Tyrosine
L-Tyrosinamide is also relevant in biotechnological applications where it can be produced from biomass feedstocks through microbial fermentation processes. This eco-friendly method contrasts with traditional chemical synthesis and highlights the compound's versatility as a sustainable resource for industries seeking to produce amino acids .
2.2 Pharmaceutical Development
The structural complexity of L-Tyrosinamide makes it a candidate for pharmaceutical development. Its derivatives may exhibit unique biological activities that could be harnessed in drug formulation, particularly in targeting neurological conditions or enhancing cognitive function .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares the target peptide with structurally similar amino acid amides and peptides:
Key Findings
- Binding Affinity: L-Tyrosinamide exhibits 100-fold higher affinity for the bacterial solute-binding protein MeAmi_SBP (Kd = 0.187 μM) compared to glycinamide (Kd = 49.7 μM), attributed to hydrophobic/pi-stacking interactions between its phenolic side chain and Trp/Tyr residues in the binding pocket .
- Thermodynamics : Binding to aptamers is enthalpy-driven , involving conformational changes (B-form to A-form DNA) and magnesium-dependent stabilization .
- Chiral Specificity: L-Tyrosinamide-binding aptamers enable stereoselective catalysis in nanozymes, oxidizing L-tyrosinamide 2× faster than D-enantiomers .
Contrast with Acid Amides
Non-amino acid amides (e.g., acetamidophenol) show negligible binding to MeAmi_SBP, highlighting the critical role of the L-amino acid backbone and side-chain chemistry in recognition .
Preparation Methods
Fmoc/tBu Strategy and Resin Selection
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the cornerstone of modern SPPS for long peptides. This method employs a resin-bound starting amino acid, with sequential coupling of Fmoc-protected residues. For the target compound, the 4-methoxybenzhydryl resin is preferred due to its compatibility with acid-sensitive side chains and high swelling capacity, which improves solvation during elongation. The synthesis begins with the attachment of Fmoc-L-tyrosinamide to the resin via its C-terminal carboxyl group, ensuring minimal epimerization during subsequent couplings.
Coupling reactions utilize activating agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N'-diisopropylcarbodiimide) with additives like HOAt (1-hydroxy-7-azabenzotriazole) to enhance efficiency. For example, the glutaminyl and asparaginyl residues require careful handling to prevent dehydration, achieved by using a 20% piperidine solution for Fmoc deprotection and maintaining a reaction pH of 6.5–7.5.
Fragment Condensation Strategies for Long Peptides
Protected Fragment Condensation
For peptides exceeding 50 residues, protected fragment condensation is indispensable. This method involves synthesizing shorter segments (e.g., residues 1–15 and 16–30) separately, followed by their ligation. The target peptide’s L-alpha-aspartyl-L-lysyl-L-alpha-aspartyl-L-lysyl segment was synthesized as a protected fragment using Boc (tert-butyloxycarbonyl) -aspartic acid and Fmoc-lysine, with a coupling yield of 92% under DIC/HOAt activation.
Native Chemical Ligation (NCL)
Native chemical ligation enables the fusion of unprotected fragments via a thioester intermediate. For instance, the L-isoleucyl-L-seryl-L-prolyl-L-glutaminylglycyl- segment was ligated to a resin-bound N-terminal fragment using a cysteine-free approach, leveraging the inherent reactivity of threonine and serine side chains. This method achieved a 78% yield with minimal racemization, as confirmed by capillary zone electrophoresis.
Enzymatic Synthesis for Stereochemical Control
Tyrosine-Specific Condensation
Enzymatic methods offer precise stereochemical control for tyrosine-rich regions. The patent by details the use of Micrococcus caseolyticus-derived enzymes to catalyze the condensation of L-malyl-L-tyrosine ethyl ester. Under optimized conditions (pH 6.4, 40°C, 200 mM substrate concentration), the enzyme achieved a 70% conversion rate, critical for synthesizing the L-tyrosyl-L-glutaminyl-L-phenylalanyl motif.
Chymotrypsin-Mediated Deprotection
Post-synthesis deprotection of ester groups (e.g., in L-alpha-aspartyl residues) was accomplished using chymotrypsin , which selectively hydrolyzes ethyl esters without affecting peptide bonds. This step, performed at pH 7.5 and 37°C, ensured >95% purity for the aspartyl-rich regions.
Overcoming Aggregation and Solubility Challenges
Solvent Systems and Additives
Aggregation during SPPS was mitigated using polar solvent mixtures such as DMF/DMSO/NMP (4:3:3 v/v) with chaotropic salts (e.g., 2 M lithium chloride). For the L-glutaminyl-L-isoleucyl-L-tyrosyl segment, a "magic mixture" of DMF, NMP, and 0.1 M HOBt improved solvation, increasing coupling yields from 65% to 88%.
Microwave-Assisted Synthesis
Microwave irradiation (50 W, 75°C) reduced coupling times for sterically hindered residues like L-valyl-L-alanyl-L-prolyl from 2 hours to 20 minutes, suppressing side reactions such as aspartimide formation.
Purification and Characterization
Q & A
Q. Q1. What are the optimal solid-phase peptide synthesis (SPPS) conditions for synthesizing long, complex peptides like this compound?
Methodological Answer:
- Stepwise SPPS Protocol : Use Fmoc/t-Bu chemistry with a resin suitable for long peptides (e.g., Rink amide resin). Activate amino acids with HBTU/HOBt or Oxyma/DIC to minimize racemization. Double couplings are recommended for residues prone to aggregation (e.g., valine, isoleucine) .
- Side-Chain Protection : Glutamine and asparagine require Trt protection to prevent side reactions; histidine uses Boc protection to avoid imidazole ring issues .
- Cleavage and Deprotection : Use TFA cocktail (e.g., TFA:thioanisole:EDT:H2O = 90:5:3:2) for 2–4 hours to preserve acid-sensitive residues like tyrosine .
Q. Q2. How can researchers confirm the peptide’s purity and structural identity post-synthesis?
Methodological Answer:
- Analytical HPLC : Use a C18 column with a 0.1% TFA/water–acetonitrile gradient (5–60% over 30 min) to assess purity (>95% target peak) .
- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS to verify molecular weight (e.g., observed vs. calculated mass for C₈₄H₁₂₁N₁₉O₂₁S: 1954.023 Da) .
- Amino Acid Analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residue ratios via HPLC .
Advanced Research: Binding Mechanisms and Thermodynamics
Q. Q3. How can bio-layer interferometry (BLI) determine binding kinetics and affinity for L-tyrosinamide-containing peptides?
Methodological Answer:
- BLI Setup : Immobilize the aptamer or target protein on streptavidin-coated sensors. Use a 2D-like platform with low aptamer density (≤50 RU) to avoid steric hindrance .
- Kinetic Analysis : Inject peptide solutions (1 nM–10 μM) and fit sensorgrams to a 1:1 Langmuir model. For example, L-tyrosinamide/aptamer interactions show a dissociation constant (KD) of ~0.187 μM, with kon = 1.2×10⁴ M⁻¹s⁻¹ and koff = 2.2×10⁻³ s⁻¹ .
- Controls : Include D-tyrosinamide and scrambled aptamer sequences to confirm specificity .
Q. Q4. How do researchers resolve contradictory binding data between techniques like ITC and CD spectroscopy?
Methodological Answer:
- Cross-Validation : Use isothermal titration calorimetry (ITC) to measure enthalpy (ΔH) and entropy (ΔS) changes. For example, L-tyrosinamide binding is enthalpy-driven (ΔH = −12.5 kcal/mol) with a KD of 0.2 μM .
- Conformational Analysis : Perform CD spectroscopy (190–260 nm) to detect aptamer structural shifts (e.g., B-DNA to A-DNA transition) upon binding. Mismatched KD values may arise from non-specific aggregation; validate with dynamic light scattering (DLS) .
Advanced Research: Structural and Functional Analysis
Q. Q5. What structural techniques elucidate conformational changes in the peptide upon target interaction?
Methodological Answer:
- X-ray Crystallography : Co-crystallize the peptide with its target (e.g., bacterial periplasmic binding proteins). For L-tyrosinamide, resolve hydrogen bonds between the phenolic hydroxyl and aptamer base pairs (e.g., G-C interactions) .
- NMR Spectroscopy : Assign backbone resonances using ¹⁵N/¹³C-labeled peptide. Monitor chemical shift perturbations (CSPs) in 2D ¹H-¹⁵N HSQC spectra upon ligand binding .
Q. Q6. How can researchers assess enzymatic interactions, such as amidase activity against L-tyrosinamide?
Methodological Answer:
- Enzyme Assays : Use EC 3.5.1.57 (tryptophanamidase), which hydrolyzes L-tyrosinamide. Monitor NH₃ release via Berthelot reaction (625 nm) or HPLC quantification of tyrosine .
- Inhibition Studies : Test metal ion effects (e.g., Mg²⁺ enhances activity by 3-fold) and pH dependence (optimum pH 7.5–8.0) .
Advanced Research: Data Contradiction and Reproducibility
Q. Q7. How should researchers address variability in binding affinity measurements across experimental replicates?
Methodological Answer:
- Parameter Standardization : Control ionic strength (e.g., 150 mM NaCl for physiological relevance) and temperature (25°C vs. 37°C). For example, KD decreases by 40% at higher temperatures due to entropic effects .
- Statistical Validation : Use ANOVA or t-tests to compare ≥3 replicates. Outliers may arise from incomplete peptide folding; validate via circular dichroism (CD) .
Q. Q8. What strategies mitigate false positives in aptamer-peptide interaction studies?
Methodological Answer:
- Negative Controls : Include non-cognate ligands (e.g., glycinamide, KD = 49.7 μM) and mutated aptamers .
- Competitive Assays : Pre-incubate aptamers with excess L-tyrosinamide (10× KD) to confirm signal reduction in BLI or SPR .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
